30-Fold Enhancement in HDAC Inhibitory Potency Compared to Valproic Acid
2-Hexyl-4-pentynoic acid (HPTA) inhibits HDAC activity with an IC50 of 13 μM, representing a 30-fold improvement in potency over its parent compound, valproic acid (VPA), which has an IC50 of 398 μM [1].
| Evidence Dimension | HDAC inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 μM |
| Comparator Or Baseline | Valproic acid (VPA): 398 μM |
| Quantified Difference | ~30-fold lower IC50 (higher potency) |
| Conditions | In vitro HDAC activity assay |
Why This Matters
For procurement, this 30-fold potency gain means that significantly lower concentrations of HPTA are required to achieve equivalent HDAC inhibition, reducing potential off-target effects and compound consumption in cell-based assays.
- [1] Active Motif. (n.d.). HPA (Hexyl-4-pentynoic acid) a histone deacetylase (HDAC) inhibitor (Catalog No: 14034). Retrieved from https://www.activemotif.com/catalog/details/14034/hpa-hexyl-4-pentynoic-acid View Source
